Cas no 2098082-89-2 (1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile)

1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a propargyl group, a pyridinyl moiety, and a nitrile functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate. The presence of both pyridine and pyrazole rings enhances its potential as a ligand in coordination chemistry or as a scaffold for bioactive molecule development. The nitrile group offers further derivatization opportunities, while the propargyl substituent enables click chemistry modifications. Its well-defined reactivity profile makes it valuable for targeted synthesis in medicinal chemistry and material science research.
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile structure
2098082-89-2 structure
Product name:1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
CAS No:2098082-89-2
MF:C12H8N4
MW:208.218721389771
CID:5046337

1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
    • 1-prop-2-ynyl-3-pyridin-3-ylpyrazole-4-carbonitrile
    • 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
    • Inchi: 1S/C12H8N4/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6H2
    • InChI Key: DPNPCMQCNCNSNJ-UHFFFAOYSA-N
    • SMILES: N1(CC#C)C=C(C#N)C(C2C=NC=CC=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 333
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.5

1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4946-1g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-4946-0.25g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
0.25g
$523.0 2023-09-06
TRC
P139076-500mg
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile
2098082-89-2
500mg
$ 365.00 2022-06-03
TRC
P139076-100mg
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile
2098082-89-2
100mg
$ 95.00 2022-06-03
TRC
P139076-1g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile
2098082-89-2
1g
$ 570.00 2022-06-03
Life Chemicals
F2198-4946-2.5g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-4946-10g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-4946-5g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-4946-0.5g
1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
2098082-89-2 95%+
0.5g
$551.0 2023-09-06

Additional information on 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Research Briefing on 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS: 2098082-89-2)

1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS: 2098082-89-2) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole-pyridine hybrid scaffold, exhibits promising pharmacological properties, particularly in the modulation of kinase activity and intracellular signaling pathways. Recent studies have explored its potential as a therapeutic agent in oncology and inflammatory diseases, leveraging its selective inhibition of key molecular targets.

The synthesis of 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile involves a multi-step process that includes the cyclization of pyrazole derivatives and subsequent functionalization with a propargyl group. The compound's structural features, such as the presence of a nitrile group and an alkyne moiety, contribute to its reactivity and binding affinity toward biological targets. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies.

In vitro studies have demonstrated that 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile exhibits potent inhibitory activity against specific kinases, including those involved in cancer cell proliferation and immune response regulation. For instance, it has shown nanomolar-range IC50 values against certain tyrosine kinases, making it a candidate for targeted therapy in malignancies such as non-small cell lung cancer (NSCLC) and breast cancer. Mechanistic studies suggest that the compound induces apoptosis and cell cycle arrest in cancer cells by disrupting critical signaling cascades.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and oral bioavailability. Researchers are exploring prodrug strategies and formulation enhancements to address these limitations. Additionally, preliminary in vivo studies in murine models have corroborated its antitumor efficacy, with observed reductions in tumor volume and improved survival rates.

Beyond oncology, 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile has shown potential in modulating inflammatory pathways, particularly in models of autoimmune diseases like rheumatoid arthritis. Its ability to inhibit pro-inflammatory cytokines and chemokines positions it as a versatile scaffold for developing anti-inflammatory agents. Collaborative efforts between academic and industrial researchers are underway to expand its therapeutic applications and optimize its safety profile.

In conclusion, 1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile represents a promising lead compound in chemical biology, with demonstrated efficacy in both oncological and inflammatory contexts. Ongoing research aims to elucidate its full mechanistic potential and advance its development toward clinical trials. The compound's structural versatility and biological activity underscore its value as a tool for drug discovery and a candidate for future therapeutics.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD